molecular formula C10H11FN4O B1491417 [1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248988-93-3

[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1491417
CAS RN: 1248988-93-3
M. Wt: 222.22 g/mol
InChI Key: TVSZSXCODDYBTM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (FMTM) is a novel synthetic compound belonging to the triazole family. It is a small molecule with a molecular weight of 193.23 g/mol and a melting point of 75-77°C. FMTM has recently gained interest due to its potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure analysis of compounds with related structures involve multi-step reactions, including the treatment of specific precursors with sodium methoxide or propargyl bromide, leading to novel derivatives characterized by spectral and elemental analyses (Xu Liang, 2009). These processes are fundamental in understanding the chemical and physical properties of such compounds.

Biological Applications

  • Research into the antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety has shown that these compounds demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010). This highlights the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents.
  • Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity, demonstrating the utility of these compounds in searching for new antimicrobial substances (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).

Antioxidant Properties

  • The synthesis and evaluation of 1,2,3-triazole-containing nitrones for their antioxidant properties have been reported. These compounds show significant potential in inhibiting lipid peroxidation and scavenging hydroxyl radicals, with some derivatives demonstrating antioxidant activity comparable to or better than reference compounds (D. Hadjipavlou-Litina, I. Głowacka, J. Marco-Contelles, D. Piotrowska, 2022).

Molecular Docking Studies

  • Molecular docking studies have been conducted on chromone-based 1,2,3-triazoles, aiming to discover novel antimicrobial agents. These studies help rationalize the binding interactions at the active sites of target proteins, providing insights into the mechanism of action and enhancing the design of compounds with improved antimicrobial efficacy (Vidya S. Dofe, A. Sarkate, D. Lokwani, Santosh H. Kathwate, C. Gill, 2016).

properties

IUPAC Name

[1-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O/c1-16-10-3-2-8(4-9(10)11)15-6-7(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZSXCODDYBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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